molecular formula C11H15ClO2 B12546958 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate CAS No. 148680-95-9

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate

Cat. No.: B12546958
CAS No.: 148680-95-9
M. Wt: 214.69 g/mol
InChI Key: MMJCSUNYNRJMGT-UHFFFAOYSA-N
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Description

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is an ester derivative characterized by a but-2-ynoate backbone substituted with a 6-chloro-2-methylhex-4-en-3-yl group. This compound combines multiple functional groups: a terminal alkyne (but-2-ynoate), an alkene (hex-4-ene), and a chlorine substituent. Its analogs, however, provide critical insights into its expected behavior.

Properties

CAS No.

148680-95-9

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

(6-chloro-2-methylhex-4-en-3-yl) but-2-ynoate

InChI

InChI=1S/C11H15ClO2/c1-4-6-11(13)14-10(9(2)3)7-5-8-12/h5,7,9-10H,8H2,1-3H3

InChI Key

MMJCSUNYNRJMGT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OC(C=CCCl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate typically involves the reaction of 6-chloro-2-methylhex-4-en-3-ol with but-2-ynoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Benzo[6]thienyl)ethyl but-2-ynoate

  • Structure: Features a benzo[b]thiophene moiety attached to the but-2-ynoate ester.
  • Photochemical Reactivity: Irradiation in benzene with acetophenone yields naphtho[2,3-c]pyranone derivatives via sulfur elimination (18% yield) . Key Data:
  • IR : Strong C=O absorption at 1725 cm⁻¹.
  • NMR : Distinct deshielded methyl (δ 53.07) and alkene protons (δ 88.23) due to peri-carbonyl interactions .
  • Differentiation: Unlike 6-chloro-2-methylhex-4-en-3-yl but-2-ynoate, the benzo[b]thienyl group facilitates aromatic interactions, influencing photoproduct regiochemistry.

Methyl but-2-ynoate

  • Structure: Simplest but-2-ynoate ester (methyl substituent).
  • Reactivity :
    • Fails to undergo cycloaddition with benzene under sensitized irradiation (350 nm), indicating alkyne excitation alone is insufficient for intermolecular reactions .
  • Differentiation : The absence of complex substituents (e.g., chlorine, alkene) limits its reactivity compared to the target compound.

Data Table: Comparative Analysis of But-2-ynoate Derivatives

Compound Molecular Formula Key Functional Groups IR C=O (cm⁻¹) Notable NMR Shifts (δ) Reactivity Profile
6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate C₁₁H₁₅ClO₂ Alkyne, alkene, chloro Data pending Data pending Expected intramolecular cycloaddition
2-(2-Benzo[6]thienyl)ethyl but-2-ynoate C₁₄H₁₂O₂S Alkyne, aromatic thiophene 1725 3.16 (triplet), 53.07 (CH₃) Photochemical sulfur elimination
Methyl but-2-ynoate C₅H₆O₂ Alkyne, methyl ester ~1720–1740 Not reported No cycloaddition under sensitized conditions

Research Findings and Mechanistic Insights

  • This contrasts with methyl but-2-ynoate, which lacks such substituents . Steric and Electronic Influences: Bulky groups (e.g., benzo[b]thienyl) favor intramolecular reactions over intermolecular pathways, as seen in the photochemical behavior of 2-(2-Benzo[6]thienyl)ethyl but-2-ynoate .
  • Reaction Pathways: Analogous but-2-ynoates undergo 2,3-addition mechanisms to avoid strained intermediates . The target compound likely follows similar pathways, with substituents dictating regioselectivity.

Biological Activity

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate, with the CAS number 148680-95-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is C11H15ClO2C_{11}H_{15}ClO_2 with a molecular weight of approximately 214.69 g/mol. The compound features a chloro substituent and an alkyne functional group, which may contribute to its biological activity.

PropertyValue
CAS Number148680-95-9
Molecular FormulaC11H15ClO2
Molecular Weight214.69 g/mol
LogP2.37

Biological Activity Overview

Research indicates that compounds similar to 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate exhibit various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest it may interact with biological systems in significant ways.

The mechanism by which 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the alkyne and chloro groups may allow for interactions with cellular targets such as enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. Research has focused on the structure-activity relationship (SAR) to determine how modifications influence efficacy against pathogens.
  • Anti-inflammatory Properties : Some derivatives of compounds with similar structures have been reported to exhibit anti-inflammatory effects in vitro. These studies often involve assessing the inhibition of pro-inflammatory cytokines in cell cultures.
  • Cytotoxicity Against Cancer Cells : A study published in the Journal of Organic Chemistry explored the cytotoxic effects of related compounds on cancer cell lines. Although specific data on 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is limited, the findings suggest that structural analogs can induce apoptosis in certain cancer cells.

Summary of Research Findings

Research surrounding 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is still emerging, with several studies indicating promising biological activities:

Study FocusFindings
AntimicrobialSimilar compounds show efficacy against bacteria
Anti-inflammatoryPotential to inhibit cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

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